Gadolinium(III) oxalate hydrate

Übersicht

Beschreibung

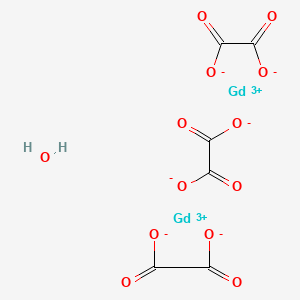

Gadolinium(III) oxalate hydrate, also known as Gadolinium oxalate, is a rare earth compound of Gadolinium . It has the molecular formula C6H2Gd2O13 . It is insoluble in water and strong mineral acids . Due to its high magnetic moment, Gadolinium is able to enhance signal intensity by reducing relaxation times .

Molecular Structure Analysis

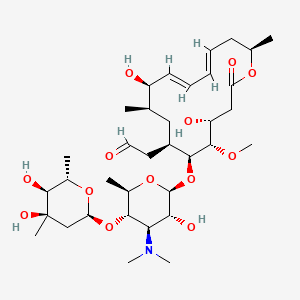

The molecular weight of Gadolinium(III) oxalate hydrate is 596.6 g/mol . The InChI code isInChI=1S/3C2H2O4.2Gd.H2O/c3*3-1(4)2(5)6;;;/h3*(H,3,4)(H,5,6);;;1H2/q;;;2*+3;/p-6 . The Canonical SMILES is C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.[Gd+3].[Gd+3] . Chemical Reactions Analysis

The decahydrate of gadolinium oxalate thermally decomposes to obtain the anhydrous form, which can then be heated to produce gadolinium oxide . Gadolinium oxalate reacts with hydrochloric acid to produce Gd(C2O4)Cl . It also reacts with sodium hydroxide under hydrothermal conditions to produce gadolinium hydroxide .Physical And Chemical Properties Analysis

Gadolinium(III) oxalate hydrate is highly insoluble in water and converts to the oxide when heated (calcined) . It has a molecular weight of 596.6 g/mol . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 13 . It has a rotatable bond count of 0 . The exact mass is 599.80071 g/mol and the monoisotopic mass is 597.79776 g/mol . The topological polar surface area is 242 Ų .Wissenschaftliche Forschungsanwendungen

Location of Gadolinium Ions in Hydrated Oxalate

Gadolinium oxalate hydrate crystallizes isomorphously as La2 (C2O4)3·10H2O, with two molecules in a unit cell of dimensions: a0=11.61+0.05, b0=9.656+0 . A detailed study of the d-spacings for the coprecipitates of varying composition in the La-Gd oxalate system was made, and 46 nearest-neighbor pairs were selected for Van Vleck second moment calculation .

Use in Magnetic Resonance Imaging (MRI)

Gadolinium (III) chelates are utilized as differentiation reagents in magnetic resonance imaging (MRI) . The high magnetic moment (7.94 µB) of Gadolinium is used when complexed with EDTA ligands, as an injectable contrast agent for patients undergoing MRI .

Role in Medical Applications

The coordination science of gadolinium has been broadly examined in the recent years because the resulting complexes can be conveniently used as helpful tools in many fields ranging from analytical chemistry, hydrometallurgy, chemistry to medicine .

Use in Phosphors and Scintillators

Gadolinium is used in phosphors and scintillators . These materials emit light when excited by radiation, and are used in a variety of applications, including medical imaging and television screens.

Use in Optical Glasses

Gadolinium (III) compounds are used in the manufacture of optical glasses . These glasses have special optical properties, such as high refractive index and low dispersion, which make them ideal for use in lenses and other optical components.

Use in Structural Ceramics

Gadolinium (III) compounds are used in the production of structural ceramics . These ceramics are used in a variety of applications, including electronic components and high-temperature structural components.

Use in Electrical Components

Gadolinium (III) compounds are used in the manufacture of electrical components . These components are used in a variety of electronic devices, including computers, televisions, and mobile phones.

Use in Photo-Optical Material

Gadolinium (III) compounds are used in the production of photo-optical materials . These materials are used in a variety of applications, including photographic films and optical fibers.

Safety and Hazards

Gadolinium(III) oxalate hydrate is harmful if swallowed or in contact with skin . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation . The containers should be kept tightly closed in a dry, cool, and well-ventilated place .

Wirkmechanismus

Target of Action

Gadolinium(III) oxalate hydrate is a compound with the chemical formula Gd2(C2O4)3 · xH2O

Mode of Action

The compound can interact with various substances under different conditions. For instance, the decahydrate of gadolinium oxalate thermally decomposes to obtain the anhydrous form, which can then be heated to produce gadolinium oxide . Gadolinium oxalate also reacts with hydrochloric acid to produce Gd(C2O4)Cl . It can also react with sodium hydroxide under hydrothermal conditions to produce gadolinium hydroxide .

Pharmacokinetics

It’s known that gadolinium-based contrast agents (gbcas), which are used in magnetic resonance imaging (mri), have been studied extensively . These studies have documented the retention of gadolinium in tissues, long after exposure

Action Environment

The action of gadolinium(III) oxalate hydrate can be influenced by various environmental factors. For instance, the compound’s reactions with hydrochloric acid and sodium hydroxide occur under specific conditions . Additionally, the compound is insoluble in water , which could influence its action, efficacy, and stability in aqueous environments.

Eigenschaften

IUPAC Name |

gadolinium(3+);oxalate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H2O4.2Gd.H2O/c3*3-1(4)2(5)6;;;/h3*(H,3,4)(H,5,6);;;1H2/q;;;2*+3;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZPKJYRHVDRDAQ-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.[Gd+3].[Gd+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Gd2O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20333680 | |

| Record name | Gadolinium(III) oxalate hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

596.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Hawley] White crystalline solid; [MSDSonline] | |

| Record name | Gadolinium oxalate decahydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9134 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Gadolinium(III) oxalate hydrate | |

CAS RN |

304675-56-7, 22992-15-0, 100655-00-3 | |

| Record name | Gadolinium(III) oxalate hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Gadolinium(III) oxalate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Gadolinium(III) oxalate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-Chloro-2-(1,2,4-triazol-1-yl)phenyl]ethanone](/img/structure/B3421814.png)